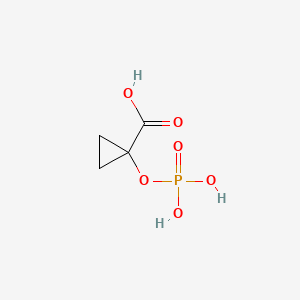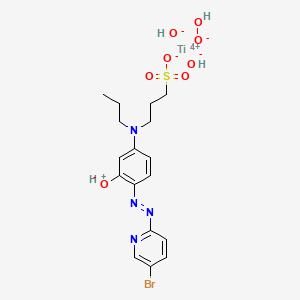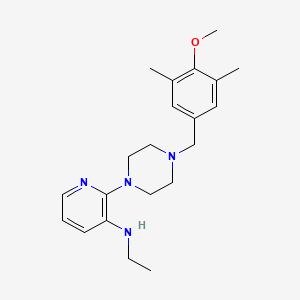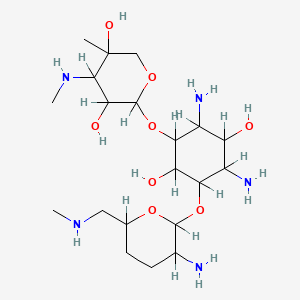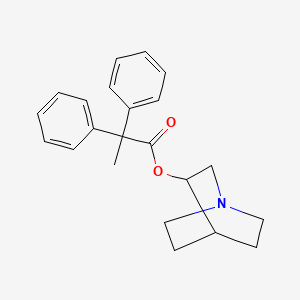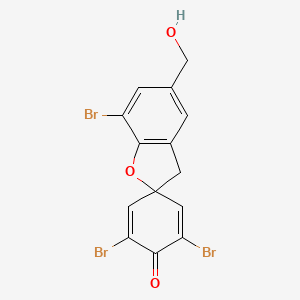
Thelepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thelepin is a member of benzofurans.
Aplicaciones Científicas De Investigación
Synthesis and Origin
- Thelepin was first synthesized from thelephenol using oxidation methods involving brominated 2,4’-dihydroxydiarylmethanes. This synthesis was inspired by its natural origin from the marine annelid Thelepus setosus (Tsuge, Watanabe, & Kanemasa, 1984).
Application in DNA Aptamers
- Thelepin analogs have potential applications in the development of DNA aptamers. Research shows that introducing unique structures like mini-hairpin DNA into unnatural-base DNA aptamers can enhance their stability and effectiveness, potentially making them suitable as drug candidates targeting specific proteins (Matsunaga et al., 2015).
Antifungal Activity
- Thelepin, due to its structural similarity with griseofulvin, an antimicrobial agent, exhibits antifungal activity. This was discovered upon its isolation from Thelepus setosus, alongside other compounds like isovaleramide and thelephenol (Higa & Scheuer, 1975).
Enhancement of Pyrrole-Imidazole Polyamides
- Modifications in pyrrole-imidazole (Py-Im) polyamides, a class of DNA-binding compounds, have shown potential for increased biological activity. Thelepin-related research contributes to this field by exploring structural modifications to increase the effectiveness of these compounds in cellular environments (Meier, Montgomery, & Dervan, 2012).
Role in Genetic Expression Regulation
- Studies related to Thelepin have contributed to the understanding of gene expression regulation through interactions with DNA. This involves researching molecules like pyrrole-imidazole polyamides and their ability to modulate gene expression by interacting with specific DNA sequences (Wu, Wang, Fang, & Su, 2018).
Potential in Cancer Treatment
- Research has indicated that compounds like chalepin, which share similarities with Thelepin, have the potential to induce apoptosis in cancer cells, like breast cancer cells (MCF7). This suggests a possible avenue for Thelepin or its analogs in cancer treatment (Fakai, Abd Malek, & Karsani, 2019).
Propiedades
Número CAS |
52498-93-8 |
|---|---|
Nombre del producto |
Thelepin |
Fórmula molecular |
C14H9Br3O3 |
Peso molecular |
464.93 g/mol |
Nombre IUPAC |
2',6',7-tribromo-5-(hydroxymethyl)spiro[3H-1-benzofuran-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C14H9Br3O3/c15-9-2-7(6-18)1-8-3-14(20-13(8)9)4-10(16)12(19)11(17)5-14/h1-2,4-5,18H,3,6H2 |
Clave InChI |
LNKWAVLAOSVMOE-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC(=C2)CO)Br)OC13C=C(C(=O)C(=C3)Br)Br |
SMILES canónico |
C1C2=C(C(=CC(=C2)CO)Br)OC13C=C(C(=O)C(=C3)Br)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



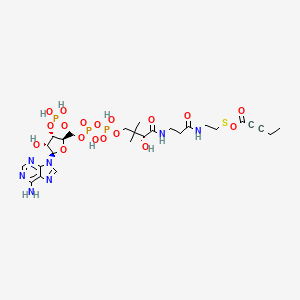
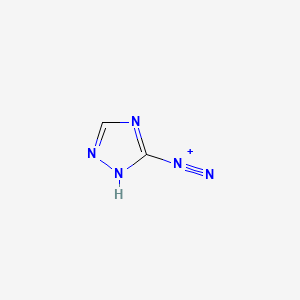
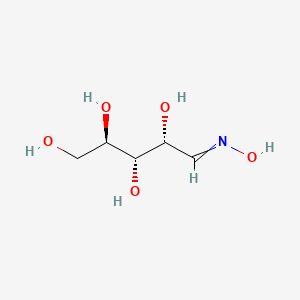
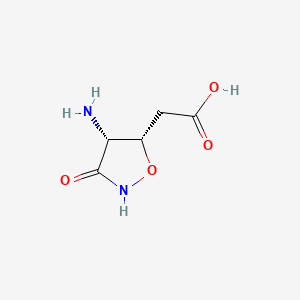
![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
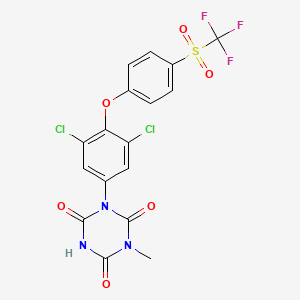
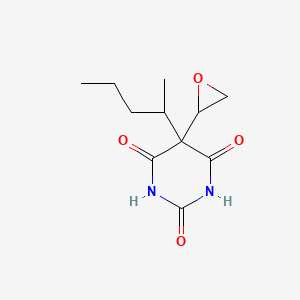
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)

